Beta-defensin 2 -

Beta-defensin 2

Catalog Number: EVT-246934
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 2 is predominantly expressed in various tissues, including the skin, respiratory tract, and gastrointestinal tract. In humans, it is encoded by the DEFB4A gene located on chromosome 8. The expression of this peptide can be induced by microbial infections and inflammatory signals, highlighting its role in host defense.

Classification

Beta-defensin 2 belongs to the class of antimicrobial peptides known as defensins. It is categorized specifically as a beta-defensin due to its characteristic structure, which includes six conserved cysteine residues that form three disulfide bonds. This structure is critical for its stability and function.

Synthesis Analysis

Methods

Beta-defensin 2 can be synthesized through various methods, including recombinant DNA technology and chemical synthesis. The most common approach involves expressing the peptide in microbial systems such as Pichia pastoris or Escherichia coli. For instance, the coding region for human beta-defensin 2 can be cloned into expression vectors and transformed into these organisms for protein production .

Technical Details

  1. Cloning: The DEFB4A gene is excised from genomic DNA using restriction enzymes and ligated into an expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent cells (e.g., E. coli or yeast) via heat shock or electroporation.
  3. Induction: Protein expression is induced using specific substrates (e.g., methanol for Pichia pastoris).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as histidine for isolation.
Molecular Structure Analysis

Structure

Beta-defensin 2 exhibits a compact structure characterized by its three-dimensional fold stabilized by disulfide bonds. The peptide typically consists of approximately 42 amino acids with a molecular weight around 4.5 kDa. Its structure allows it to insert into microbial membranes effectively.

Data

The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise arrangement of its amino acids and disulfide bridges.

Chemical Reactions Analysis

Reactions

Beta-defensin 2 exhibits antimicrobial activity through several mechanisms:

  1. Membrane Disruption: It interacts with bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Intracellular Targeting: After membrane disruption, beta-defensin 2 can enter bacterial cells and interfere with vital processes such as DNA transcription and translation .

Technical Details

The interaction between beta-defensin 2 and microbial membranes can be studied using techniques like surface plasmon resonance or fluorescence microscopy to visualize binding and membrane permeabilization.

Mechanism of Action

Process

The mechanism of action of beta-defensin 2 involves both direct antimicrobial activity and modulation of the immune response:

  1. Direct Killing: By forming pores in bacterial membranes, it causes leakage of cellular contents.
  2. Immune Modulation: It also acts as a signaling molecule that attracts immune cells to sites of infection and enhances inflammatory responses .

Data

Studies have shown that beta-defensin 2 can upregulate the expression of pro-inflammatory cytokines in response to bacterial challenges, further enhancing its protective role in innate immunity.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4.5 kDa
  • Isoelectric Point: Typically basic due to the presence of positively charged amino acids.
  • Solubility: Highly soluble in aqueous environments due to its hydrophilic nature.

Chemical Properties

  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • Reactivity: Exhibits reactivity towards microbial membranes but remains stable against proteolytic degradation.

Relevant data regarding these properties can be obtained through spectroscopic analyses and stability assays under varying pH and temperature conditions.

Applications

Scientific Uses

Beta-defensin 2 has several applications in scientific research and medicine:

  1. Antimicrobial Therapy: Investigated as a potential therapeutic agent against antibiotic-resistant infections due to its broad-spectrum antimicrobial activity.
  2. Vaccine Development: Its role in modulating immune responses makes it a candidate for inclusion in vaccine formulations aimed at enhancing mucosal immunity.
  3. Biomarker Research: Levels of beta-defensin 2 are studied as biomarkers for various diseases, including inflammatory bowel disease and skin infections .
Molecular and Genetic Regulation of Beta-Defensin 2

Genomic Architecture and Polymorphism

Chromosomal Localization and Gene Structure (DEFB4/DEFB4B)

Beta-defensin 2 (hBD-2), encoded by the DEFB4 (officially DEFB4A) and DEFB4B genes, resides within a dense cluster of defensin genes at chromosomal position 8p23.1 [5] [9]. This locus spans ~2 kb and comprises two exons: Exon 1 encodes the signal peptide, while Exon 2 encodes the mature antimicrobial peptide characterized by a six-cysteine motif [1] [5]. The gene organization is conserved among β-defensins, facilitating rapid evolutionary diversification. The defensin gene cluster, including DEFB4A, lies within a ~350 kb region bounded by BAC clones RP11-161B1 and SCb-177K12, with DEFB1 positioned centromerically [1]. This genomic arrangement suggests successive gene duplication events, with phylogenetic analyses indicating that DEFB4A and its paralogs (DEFB103, DEFB104, DEFB105-108) diverged before the human-baboon split over 23 million years ago [1].

Copy Number Variation and Disease Susceptibility

The DEFB4A locus exhibits extensive copy number variation (CNV) across individuals, ranging from 2 to 12 copies per diploid genome [8]. This CNV arises from segmental duplications flanking the defensin cluster, facilitating unequal recombination [8]. Crucially, gene dosage directly correlates with hBD-2 expression: Neutrophils from individuals with high DEFB4A copy numbers show proportionally elevated hBD-2 peptide levels [8]. Clinically, low copy numbers associate with heightened susceptibility to Crohn’s disease (particularly colonic involvement) and impaired mucosal defense [8] [9]. This deficiency compromises bacterial clearance, contributing to dysbiosis and inflammation [4].

Table 1: Genetic Variations in DEFB4A and Clinical Associations

Variation TypeGenomic MechanismBiological ImpactClinical Association
Copy Number Variation (CNV)Segmental duplications causing unequal recombinationDirect correlation between copy number and hBD-2 expressionLow copies: ↑ Risk of colonic Crohn’s disease [8] [9]
Single Nucleotide Polymorphisms (SNPs)e.g., rs574340, rs1800972Altered promoter activity or mRNA stabilityModulated inflammatory responses; variable infection susceptibility [8]
Pseudogene FormationPremature stop codon in DEFB109PNon-functional proteinEvolutionary relic; no functional impact [1]

Transcriptional Regulation Mechanisms

Promoter Elements and Transcription Factor Binding Sites

hBD-2 expression is primarily induced via pathogen recognition receptors (PRRs) and pro-inflammatory cytokines. Its promoter contains cis-regulatory elements for NF-κB, AP-1, and C/EBP, which synergistically drive transcription upon stimulation [7] [10]. Key inducers include:

  • Microbial components: LPS (via TLR4), flagellin (via TLR5), and peptidoglycan
  • Cytokines: IL-1β, TNF-α, and IFN-γ

NF-κB activation is pivotal: TLR signaling cascades (e.g., MYD88-dependent pathways) trigger IκB kinase, releasing NF-κB to translocate into the nucleus and bind the hBD-2 promoter at κB sites [6] [10]. AP-1 (a heterodimer of c-Fos/c-Jun) further amplifies transcription, particularly in response to MAP kinase activation by Fusobacterium nucleatum or IL-1 [10]. Experimental blockade of NF-κB or AP-1 in intestinal epithelia reduces hBD-2 induction by >80% [6] [10].

Table 2: Key Transcription Factors Regulating DEFB4A Expression

Transcription FactorInducing StimuliBinding SiteFunctional Role
NF-κBTLR ligands (LPS, flagellin), IL-1β, TNF-α5'-GGGACTTTCC-3'Primary activator; necessary for response to Gram-negative bacteria [6] [10]
AP-1Fusobacterium nucleatum, TNF-α, MAPK activators5'-TGAGTCA-3'Synergizes with NF-κB; mediates stress-induced expression [10]
C/EBPβIL-17, glucocorticoids5'-ATTGCGCAAT-3'Enhances basal and cytokine-induced transcription [7]

Epigenetic Modulation

Epigenetic mechanisms fine-tune hBD-2 expression through chromatin remodeling and DNA methylation:

  • Histone acetylation: Trichostatin A (a histone deacetylase inhibitor) elevates H3K27ac marks at the DEFB4A promoter, boosting hBD-2 expression in gingival epithelia challenged with Fusobacterium nucleatum or Porphyromonas gingivalis [3] [10].
  • DNA methylation: The DEFB4A promoter is typically hypomethylated. 5'-Azacytidine (a DNMT inhibitor) enhances hBD-2 induction by commensal bacteria (F. nucleatum) but not pathogens (P. gingivalis), indicating pathogen-specific epigenetic evasion [3].
  • Histone methylation: P. gingivalis suppresses hBD-2 by reducing activating H3K4me3 marks, while F. nucleatum increases them [3].

These layers of epigenetic control enable tissue-specific responses and may explain aberrant hBD-2 levels in diseases like periodontitis or inflammatory bowel disease [3] [10].

Post-Translational Modifications and Maturation

Proteolytic Processing and Disulfide Bond Formation

hBD-2 is synthesized as a prepropeptide (64 amino acids) undergoing sequential proteolysis:

  • Signal peptide cleavage: The 23-residue signal peptide is removed cotranslationally.
  • Propiece excision: Furin or prohormone convertases cleave the acidic propiece, releasing the mature peptide (41 residues) [5] [9].

Maturation requires disulfide bond formation between six conserved cysteines in the pattern Cys¹-Cys⁵, Cys²-Cys⁴, Cys³-Cys⁶ [5] [9]. This creates a triple-stranded β-sheet stabilized by the bonds, essential for the amphipathic structure. The mature peptide exhibits a monomeric configuration at physiological concentrations, with surface-exposed positive charges (net charge +6) enabling electrostatic interactions with microbial membranes [5] [9]. Structural studies reveal an N-terminal α-helix (absent in NMR analyses of truncated peptides) and a C-terminal β-hairpin critical for microbial targeting [5].

Table 3: Maturation Steps of hBD-2

Maturation StageStructural FeaturesKey Enzymes/ProcessesFunctional Outcome
Prepropeptide64 aa; includes signal peptide (aa 1-23) and prodomainRibosomal synthesisInactive precursor for secretion [5] [9]
Signal Peptide RemovalCotranslational cleavage at ER membraneSignal peptidaseRelease of propeptide (aa 24-64) [9]
Propiece ExcisionCleavage at RRKR site (aa 40-43)Furin/proprotein convertasesMature peptide (aa 44-64) [5]
Disulfide Bond FormationC1-C5, C2-C4, C3-C6 bondsProtein disulfide isomeraseStabilized β-sheet; functional antimicrobial activity [5] [9]

Properties

Product Name

Beta-defensin 2

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